molecular formula C11H10N2O B6613230 N-(quinolin-8-yl)acetamide CAS No. 33757-42-5

N-(quinolin-8-yl)acetamide

Cat. No.: B6613230
CAS No.: 33757-42-5
M. Wt: 186.21 g/mol
InChI Key: YBWWRMMAWZGAPQ-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)acetamide is a compound that features a quinoline ring attached to an acetamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(quinolin-8-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 8-aminoquinoline with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds smoothly at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently, and purification steps are streamlined to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(quinolin-8-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)butanamide
  • N-(quinolin-8-yl)benzamide
  • 8-aminoquinoline derivatives

Uniqueness

N-(quinolin-8-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it exhibits a balanced profile of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWWRMMAWZGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876289
Record name 8-ACETYLAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-42-5
Record name N-8-Quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33757-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033757425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33757-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130773
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Record name 33757-42-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-ACETYLAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Acetylaminoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTW53KQ3TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 8-aminoquinoline (33.37 g, 0.231 mol), DMAP (4-dimethylaminopyridine) (1.40 g, 0.011 mol) and triethylamine (Et3N) (37 mL, 0.265 mol) in CH2Cl2 (methylene chloride) (275 mL) was added acetic anhydride (Ac2O) (26.5 mL, 0.281 mol). After 20 hours the reaction mixture was poured into a saturated aqueous solution of NaHCO3 (sodium bicarbonate). The phases were separated and the aqueous phase was extracted with ether (3×150 mL). The combined organic phases were dried (Na2SO4) (sodium sulfate), filtered and concentrated in vacuo to provide 43.56 g (100%) of N-(quinolin-8-yl)-acetamide as a beige solid. This material was used without further purification in subsequent steps. 1H NMR (CDCl3) δ 2.35 (s, 3H), 7.42-7.56 (m, 3H), 8.15 (dd, 1H, J=1.5, 8.4 Hz), 8.76 (dd, 1H, J=1.8, 7.2 Hz), 8.79 (dd, 1H, J=1.5, 4.2 Hz), 9.78 (br s, 1H); 13C NMR (CDCl3) δ 25.5, 116.8, 121.8, 122.0, 127.8, 128.3, 134.9, 136.8, 138.6, 148.5, 169.2. ES-MS m/z 187 (M+H).
Quantity
33.37 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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